molecular formula C32H32O8 B1364864 C-Methylcalix[4]resorcinarene CAS No. 65338-98-9

C-Methylcalix[4]resorcinarene

Cat. No. B1364864
CAS RN: 65338-98-9
M. Wt: 544.6 g/mol
InChI Key: WGDNYTQTRISCMM-UHFFFAOYSA-N
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Description

C-Methylcalix4resorcinarene (CMCR) is a special subset of calix4arene . It has an empirical formula of C32H32O8 and a molecular weight of 544.59 . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .


Synthesis Analysis

CMCR can be synthesized via acid-catalyzed condensation of resorcinol and acetaldehyde using HCl as a catalyst . This is followed by esterification using cinnamoyl chloride and benzoyl chloride . The characterization of the target compounds is performed by IR, 1H-NMR, 13C-NMR, and LC-MS spectrometers .


Molecular Structure Analysis

The molecular structure of CMCR was determined using single crystal X-ray analysis . There are three positions in CMCR that could be modified: the C-2 sites, the phenolic hydroxyl groups, and the bridging methylenes at the lower rim .


Chemical Reactions Analysis

CMCR is involved in several reactions. It is used in the synthesis of selective receptors for aqueous mercury (II) and complexation with copper (II) and silver (I) . It is also used in the synthesis of nonchemically amplified molecular resists and in reactions with glycidyl Ph ether used for thermal curing of epoxy resin .

Scientific Research Applications

Antibacterial Activity

  • Selective Antibacterial Effect Against Gram-positive Bacteria : C-Methylcalix[4]resorcinarene, when functionalized, exhibits selective antibacterial activity against Gram-positive bacteria, which is significant for medicinal and industrial applications (Mouradzadegun et al., 2016).

Catalyst in Chemical Reactions

  • Phase Transfer Catalyst for Ring-Opening Reactions : It serves as an efficient and heterogeneous phase transfer catalyst in the ring-opening of pyrylium salts in aqueous biphasic medium (Mouradzadegun et al., 2014).

Antioxidative Properties

  • Use in Natural Rubber : C-Methylcalix[4]resorcinarene and its derivatives have been shown to possess superior antioxidative properties when used in natural rubber, outperforming commercial antioxidants (Li et al., 2017).

Enhancement of Water Solubility

  • Improving Water Solubility of Macrocycles : Modifications of C-Methylcalix[4]resorcinarene have been researched to enhance its solubility in water, which is beneficial for various applications (Kashapov et al., 2015).

Supramolecular Chemistry

  • Nanoscale Inclusion and Supramolecular Isomerism : C-Methylcalix[4]resorcinarene plays a role in the formation of 2D extended framework solids and encapsulation of aromatic compounds, contributing to the field of supramolecular chemistry (MacGillivray et al., 2001).

Safety And Hazards

CMCR is classified as a combustible solid . It does not have a flash point and requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

CMCR is an excellent building block for the construction of a variety of hydrogen-bonded networks . Due to its excellent topological structures and various active substituents, it has potential applications in various fields such as nanoparticles, catalysts, fluorescent materials, and sensors . It has also been used to fabricate nanostructures .

properties

IUPAC Name

2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDNYTQTRISCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398195
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Methylcalix[4]resorcinarene

CAS RN

65338-98-9
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
421
Citations
BQ Ma, Y Zhang, P Coppens - Crystal growth & design, 2002 - ACS Publications
Five supramolecular compounds [CMCR·2bipy] 1, [CMCR·3bipy] 2, [CMCR·2bipy·2H 2 O] 3, [2CMCR]·1.5bipy·5H 2 O 4, and [CMCR·bipy]·3.5ethanol·H 2 O·bipy 5 (where the square …
Number of citations: 63 pubs.acs.org
BIGM Ngurah - Journal of Physics: Conference Series, 2020 - iopscience.iop.org
Adsorption has been extensively studied as a costeffectivemethod for removing a wide variety of hazardous materials, such as dyes and heavy metals, from aqueous solutions. The aim …
Number of citations: 3 iopscience.iop.org
J Jumina, RE Sarjono, D Siswanta… - Journal of the Korean …, 2011 - koreascience.kr
A study on the adsorption characteristics of Pb (II) and Cr (III) cations onto C-methylcalix [4] resorcinarene (CMCR) has been conducted. CMCR was produced by one step synthesis …
Number of citations: 25 koreascience.kr
N Demirel, M Merdivan, N Pirinccioglu… - Analytica chimica acta, 2003 - Elsevier
The impregnation of octacarboxymethyl-C-methylcalix[4]resorcinarene into a polymeric matrix, Amberlite XAD-4, is reported and was characterized by infrared spectroscopy. The …
Number of citations: 106 www.sciencedirect.com
BQ Ma, LF Vieira Ferreira, P Coppens - Organic letters, 2004 - ACS Publications
A new framework based on C-methylcalix[4]resorcinarene and the flexible nonconjugated spacer 1,4-bis(imidazol-1yl-methyl)benzene encloses a large one-dimensional channel, …
Number of citations: 38 pubs.acs.org
HM Tan, SF Soh, J Zhao, EL Yong, Y Gong - Chirality, 2011 - Wiley Online Library
Two new types of methylcalix[4]resorcinarene‐bonded stationary phases, (3‐(C‐methylcalix[4]resorcinarene)‐2‐hydroxypropoxy)‐propylsilyl‐appended silica particles (MCR‐HPS) and …
Number of citations: 23 onlinelibrary.wiley.com
BQ Ma, Y Zhang, P Coppens - Crystal Growth & Design, 2001 - ACS Publications
Three different supramolecular frameworks based on C-methylcalix[4]resorcinarene (CMCR) and 4,4‘-bipyridine are described. All contain benzophenone molecules as guests and are …
Number of citations: 56 pubs.acs.org
T Nishikubo, A Kameyama, H Kudo… - Journal of Polymer …, 2002 - Wiley Online Library
New photoreactive calixarene derivatives containing spiro ortho ester groups (calixarenes 3a–3c) were synthesized by the reaction of 2‐bromomethyl‐1,4,6‐trioxaspiro[4.4]nonane with …
Number of citations: 28 onlinelibrary.wiley.com
M Fleischer, F Panteleit, DA Wharam - Journal of Vacuum Science & …, 2007 - pubs.aip.org
Since the first low-temperature transport measurements on nanostructures, various techniques have been applied to fabricate devices of reduced dimensionality from Ga As∕ Al Ga As …
Number of citations: 7 pubs.aip.org
LR MacGillivray, JL Reid, JA Ripmeester - Chemical Communications, 2001 - pubs.rsc.org
Co-crystallization of C-methylcalix[4]resorcinarene 1 with 4,4′-bipyridine 2 in the presence of m-xylene results in the formation of a 2D brick framework, 3c·2(m-xylene), that possesses …
Number of citations: 72 pubs.rsc.org

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